molecular formula C14H15NO4 B8227631 1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate

1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate

Cat. No.: B8227631
M. Wt: 261.27 g/mol
InChI Key: AZFZLIVEASQLQW-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate is an organic compound with the molecular formula C14H15NO4. It is characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another common method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb at reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-ethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-9(4-2)14(18)19-15-12(16)10-7-5-6-8-11(10)13(15)17/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFZLIVEASQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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